Methyl 4-tert-butyl-3-iodobenzoate Methyl 4-tert-butyl-3-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 91639-30-4
VCID: VC8186014
InChI: InChI=1S/C12H15IO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3
SMILES: CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I
Molecular Formula: C12H15IO2
Molecular Weight: 318.15 g/mol

Methyl 4-tert-butyl-3-iodobenzoate

CAS No.: 91639-30-4

Cat. No.: VC8186014

Molecular Formula: C12H15IO2

Molecular Weight: 318.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-tert-butyl-3-iodobenzoate - 91639-30-4

Specification

CAS No. 91639-30-4
Molecular Formula C12H15IO2
Molecular Weight 318.15 g/mol
IUPAC Name methyl 4-tert-butyl-3-iodobenzoate
Standard InChI InChI=1S/C12H15IO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3
Standard InChI Key XSYXVZNTABTYRW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of methyl 4-tert-butyl-3-iodobenzoate likely involves multi-step functionalization of a benzoic acid derivative. A plausible pathway includes:

  • Esterification of 4-tert-butylbenzoic acid: Initial formation of methyl 4-tert-butylbenzoate via acid-catalyzed esterification with methanol, as described for analogous esters .

  • Electrophilic Iodination: Subsequent iodination at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity .

Industrial Production

Physicochemical Properties

Available data for methyl 4-tert-butyl-3-iodobenzoate are sparse, but inferences can be drawn from structurally related compounds:

PropertyValue/DescriptionSource Inferences
AppearanceLight beige powder
Purity≥97%
SolubilityMiscible in organic solvents (e.g., ethanol, ether); low water solubility
Storage ConditionsStable at room temperature in sealed containers
Molecular Weight316.14 g/mol (calculated)Derived from formula

The iodine substituent significantly alters the compound’s reactivity compared to non-halogenated analogs. For instance, the C-I bond’s polarizability facilitates participation in Ullmann or Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in complex molecule synthesis .

Industrial and Research Applications

Role as a Synthetic Intermediate

Methyl 4-tert-butyl-3-iodobenzoate is primarily utilized as a primary or secondary intermediate in organic synthesis . Its applications include:

  • Pharmaceuticals: Serving as a precursor in the synthesis of iodinated drug candidates, particularly those targeting thyroid disorders or infectious diseases.

  • Agrochemicals: Acting as a building block for herbicides and pesticides, where the iodine atom enhances bioactivity.

  • Materials Science: Participating in the preparation of liquid crystals or polymers with tailored electronic properties.

Comparative Analysis with Non-Iodinated Analogs

The addition of iodine distinguishes this compound from its non-halogenated counterpart, methyl 4-tert-butylbenzoate (CAS 26537-19-9). Key differences include:

PropertyMethyl 4-tert-butyl-3-iodobenzoateMethyl 4-tert-butylbenzoate
Molecular Weight316.14 g/mol192.25 g/mol
ReactivityHigh (due to C-I bond)Moderate
ApplicationsCross-coupling reactionsSunscreen formulations

This contrast highlights the strategic importance of halogenation in modifying chemical behavior for targeted applications.

Future Research Directions

The limited availability of data on methyl 4-tert-butyl-3-iodobenzoate presents opportunities for further investigation:

  • Synthetic Optimization: Development of high-yield, regioselective iodination protocols.

  • Toxicological Studies: Comprehensive assessment of ecotoxicology and occupational exposure limits.

  • Application Expansion: Exploration in catalytic processes or as a ligand in coordination chemistry.

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